molecular formula C9H5Cl2N B1298112 2,5-Dichloroquinoline CAS No. 59412-12-3

2,5-Dichloroquinoline

Cat. No. B1298112
CAS No.: 59412-12-3
M. Wt: 198.05 g/mol
InChI Key: RVLOQSXPPSJIMX-UHFFFAOYSA-N
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Patent
US07214798B2

Procedure details

The process is performed as described in Example 4 (step 4.1). Starting with 4.78 g (24.14 mmol) of 2-chloro-5-chloroquinoline (J. Med. Chem., 2002, 45, 3130–3137) and 3.43 g (26.55 mmol) of 2-(4-piperidyl)ethanol, 7 g of product are obtained in the form of an oil, which is used without further purification in the following step.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[Cl:12])[N:3]=1.[NH:13]1[CH2:18][CH2:17][CH:16]([CH2:19][CH2:20][OH:21])[CH2:15][CH2:14]1>>[Cl:12][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([N:13]1[CH2:18][CH2:17][CH:16]([CH2:19][CH2:20][OH:21])[CH2:15][CH2:14]1)=[N:3]2

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
ClC1=NC2=CC=CC(=C2C=C1)Cl
Step Two
Name
Quantity
3.43 g
Type
reactant
Smiles
N1CCC(CC1)CCO
Step Three
Name
product
Quantity
7 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in the form of an oil, which
CUSTOM
Type
CUSTOM
Details
is used without further purification in the following step

Outcomes

Product
Name
Type
Smiles
ClC1=C2C=CC(=NC2=CC=C1)N1CCC(CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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